(3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)
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Overview
Description
(3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic) is an organic compound characterized by its unique structural features. This compound belongs to the class of dioxoles, which are known for their two oxygen atoms incorporated into a five-membered ring. The racemic form indicates that the compound consists of an equal mixture of two enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of isopropyl-substituted phenols with formaldehyde and an acid catalyst to form the dioxole ring. The reaction conditions often include moderate temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced dioxole derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, facilitated by reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced dioxole derivatives.
Substitution: Nitro, bromo, or other substituted dioxole compounds.
Scientific Research Applications
(3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (enantiomeric): The individual enantiomers of the racemic mixture.
Other Dioxoles: Compounds with similar dioxole rings but different substituents, such as 2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole.
Uniqueness
The unique combination of isopropyl and dimethyl substituents in (3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole imparts distinct chemical and physical properties, making it valuable for specific applications where other dioxoles may not be suitable.
Properties
IUPAC Name |
(3aR,7aS)-2,2-dimethyl-5-propan-2-yl-3a,7a-dihydro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-8(2)9-5-6-10-11(7-9)14-12(3,4)13-10/h5-8,10-11H,1-4H3/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUHSSBRRGERND-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2C(C=C1)OC(O2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C[C@@H]2[C@H](C=C1)OC(O2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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